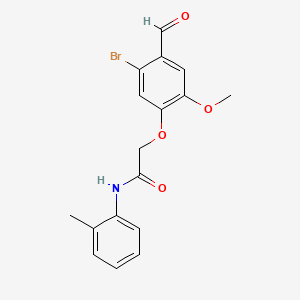

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4/c1-11-5-3-4-6-14(11)19-17(21)10-23-16-8-13(18)12(9-20)7-15(16)22-2/h3-9H,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYBZARMYRPEMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)COC2=C(C=C(C(=C2)Br)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological significance of this compound, supported by relevant case studies and research findings.

- Molecular Formula : C₁₈H₁₈BrNO₄

- Molecular Weight : 392.24 g/mol

- Boiling Point : Not specified

- Density : Not specified

- LogP : Not specified

The compound features a brominated aromatic system, which is known to enhance biological activity through various mechanisms, including interaction with cellular targets such as enzymes and receptors.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps:

- Bromination : The introduction of the bromine atom into the aromatic ring.

- Formylation : The addition of a formyl group to create the aldehyde functionality.

- Acetylation : The final step involves attaching the acetamide group to produce the target compound.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are utilized to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of brominated phenolic compounds can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell membrane integrity or inhibition of key metabolic pathways.

| Compound | Activity | Method |

|---|---|---|

| This compound | Antimicrobial | Turbidimetric method |

| D6 (similar structure) | Anticancer | SRB assay against MCF7 cells |

The antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored using various cancer cell lines. Notably, compounds with similar structural motifs have shown promising results against breast cancer cell lines (e.g., MCF7).

In a study involving molecular docking simulations, it was found that these compounds could bind effectively to estrogen receptors, suggesting a mechanism for their anticancer effects. The binding affinity was evaluated using software such as Schrodinger, indicating potential therapeutic applications in hormone-dependent cancers.

Case Studies

- Antimicrobial Screening : A study evaluated several derivatives of phenolic compounds for their antimicrobial properties. The results indicated that compounds with bromine substituents exhibited enhanced activity against Staphylococcus aureus and Escherichia coli.

- Anticancer Evaluation : In vitro assays demonstrated that certain derivatives showed IC50 values in the nanomolar range against MCF7 cells, highlighting their potential as effective anticancer agents.

- Molecular Docking Studies : Computational studies provided insights into the binding interactions between these compounds and their biological targets, supporting experimental findings regarding their efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogous phenoxy acetamides:

Key Observations :

Substituent Effects: Halogen Variation: Replacement of bromine with chlorine (CAS 325856-53-9) reduces molar mass and may decrease lipophilicity, impacting membrane permeability .

Functional Group Modifications: The 2-phenylethyl group (CAS 486993-08-2) introduces a flexible aliphatic chain, which may enhance solubility in non-polar environments but reduce metabolic stability .

Synthetic Methods: Similar compounds (e.g., N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide) are synthesized via nucleophilic substitution using bromoacetyl bromide and amines, achieving yields up to 82% . This suggests analogous routes for the target compound.

The presence of a formyl group in the target compound positions it as a precursor for Schiff base formation, a common strategy in drug design .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide, and how can reaction conditions be controlled to improve yield?

- Answer : The synthesis typically involves three key steps: (1) methoxylation of the phenolic precursor using methyl iodide and a base (e.g., K₂CO₃), (2) formylation via the Vilsmeier-Haack reaction (DMF/POCl₃ at 0–5°C), and (3) coupling with N-(2-methylphenyl)acetamide using a nucleophilic substitution reaction. Yield optimization requires strict temperature control during formylation (to avoid over-oxidation) and anhydrous conditions for coupling. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Answer :

- ¹H NMR : Key signals include the formyl proton (~9.8 ppm, singlet), methoxy group (~3.8 ppm, singlet), and aromatic protons split due to bromine’s deshielding effect.

- IR : Peaks at ~1680 cm⁻¹ (amide C=O), ~1700 cm⁻¹ (formyl C=O), and ~1250 cm⁻¹ (C-O-C ether stretch).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 406 (calculated for C₁₇H₁₅BrNO₄) confirms molecular weight .

Q. What preliminary assays are recommended to evaluate its antimicrobial activity?

- Answer : Use agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Prepare compound solutions in DMSO (≤1% v/v) and compare inhibition zones to standard antibiotics (e.g., amoxicillin). Minimum inhibitory concentration (MIC) follow-up via broth microdilution is advised. Note: Bromine and formyl groups enhance membrane disruption, as seen in analogs .

Advanced Research Questions

Q. How does the substitution pattern (bromo, formyl, methoxy) influence its enzyme inhibition efficacy?

- Answer :

- Bromine : Increases electrophilicity, enhancing covalent binding to cysteine residues in enzymes (e.g., kinases).

- Formyl group : Participates in Schiff base formation with lysine residues, stabilizing enzyme-compound interactions.

- Methoxy group : Improves solubility and modulates steric hindrance.

- Methodology : Perform molecular docking (AutoDock Vina) against targets like COX-2 or EGFR kinase. Validate with surface plasmon resonance (SPR) to measure binding affinity (KD) .

Q. How can conflicting cytotoxicity data (e.g., IC₅₀ variability across cancer cell lines) be resolved?

- Answer :

- Hypothesis : Variability may arise from differential expression of target proteins (e.g., ABC transporters causing drug efflux).

- Approach :

Conduct RNA-seq on resistant vs. sensitive cell lines to identify overexpression of efflux pumps.

Use pharmacological inhibitors (e.g., verapamil for P-gp) to assess chemosensitization.

Validate with isogenic cell models (CRISPR-KO of ABCB1).

- Example : Analog compounds showed 5-fold IC₅₀ reduction in P-gp-inhibited MCF-7 cells .

Q. What strategies improve metabolic stability for in vivo studies?

- Answer :

- Structural modifications : Replace the formyl group with a bioisostere (e.g., nitro or cyano) to reduce aldehyde oxidase-mediated degradation.

- Prodrug approach : Mask the formyl group as an acetal, hydrolyzed selectively in target tissues.

- In vitro assays : Use microsomal stability tests (human liver microsomes, NADPH cofactor) to identify metabolic hotspots .

Methodological Considerations Table

Contradictory Data Analysis

- Issue : Discrepancies in reported antibacterial activity (e.g., Gram-negative vs. Gram-positive efficacy).

- Resolution :

- Test compound against efflux pump-deficient strains (e.g., E. coli ΔacrB).

- Use synchrotron-based FTIR to map compound localization in bacterial membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.